molecular formula C11H10Cl2N2O2 B8787143 4-(3,4-Dichlorobenzoyl)piperazin-2-one

4-(3,4-Dichlorobenzoyl)piperazin-2-one

Cat. No.: B8787143
M. Wt: 273.11 g/mol
InChI Key: ZWNMMIZYLKOMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorobenzoyl)piperazin-2-one is a synthetic organic compound with the molecular formula C11H10Cl2N2O2 and a molecular weight of 273.12 g/mol . This molecule features a piperazin-2-one ring, a common scaffold in medicinal chemistry, substituted with a 3,4-dichlorobenzoyl group. The distinct presence of both the dichlorophenyl moiety and the piperazinone core makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. Compounds containing piperazinone structures are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities and physicochemical properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications. For further structural information, researchers can refer to its entry in the PubChem database under CID 31095922 .

Properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

4-(3,4-dichlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16)

InChI Key

ZWNMMIZYLKOMFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomers

  • 4-(2,3-Dichlorobenzoyl)piperazin-2-one: This isomer () differs in the positions of the chlorine atoms (2,3- vs. 3,4-dichloro). In contrast, the 2,3-dichloro analog may exhibit reduced solubility due to steric hindrance near the carbonyl group .
  • 4-(3,5-Dimethoxybenzoyl)piperazin-2-one ():
    Replacing chlorine with methoxy groups alters electronic properties. Methoxy groups are electron-donating, reducing electrophilicity at the benzoyl carbonyl compared to the electron-withdrawing chlorines. This difference may lower binding affinity in targets reliant on electrostatic interactions .

Core Heterocycle Modifications

  • 4-(2,4-Dichlorobenzoyl)-N-isopropyl-1H-pyrrole-2-carboxamide (): Replacing the piperazinone core with a pyrrole ring eliminates the hydrogen-bonding capability of the piperazinone’s carbonyl oxygen.

Complex Derivatives

  • 4-[(4S,5R)-4,5-bis(3,4-dichlorophenyl)-...-carbonyl]piperazin-2-one (): This derivative incorporates additional dichlorophenyl and imidazole groups, enhancing steric bulk and hydrophobic interactions.

Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
4-(3,4-Dichlorobenzoyl)piperazin-2-one 180–182 0.12 (Water) 2.8
4-(2,3-Dichlorobenzoyl)piperazin-2-one 168–170 0.09 (Water) 3.1
4-(3,5-Dimethoxybenzoyl)piperazin-2-one 155–157 0.45 (Water) 1.9

Data extrapolated from analogous synthesis protocols and computational predictions .

Regulatory and Industrial Considerations

Impurity profiles for piperazinone derivatives () highlight the need to control positional isomers (e.g., 2,3-dichloro vs. 3,4-dichloro) during synthesis.

Preparation Methods

Direct Acylation of Piperazin-2-one

Piperazin-2-one, a six-membered lactam ring, contains a secondary amine at the 4-position, which serves as the nucleophilic site for acylation. The reaction typically employs 3,4-dichlorobenzoyl chloride or its activated ester in the presence of coupling agents.

Representative Procedure
Piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 3,4-Dichlorobenzoyl chloride (1.2 equiv) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The mixture is stirred at room temperature for 12–16 hours. Post-reaction, the solution is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the title compound.

Key Observations

  • Coupling Agents : HATU or EDC/HOBt systems enhance efficiency, particularly for sterically hindered substrates.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate lower temperatures (0–5°C) to minimize side reactions.

  • Yield Optimization : Excess acyl chloride (1.2–1.5 equiv) and extended reaction times (24 hours) improve conversion, though purification becomes challenging due to diacylation byproducts.

Sequential Acylation-Cyclization of Piperazine Precursors

This method constructs the piperazin-2-one ring after introducing the 3,4-dichlorobenzoyl group, mitigating steric interference during cyclization.

Boc-Protected Intermediate Route

  • Acylation of Boc-Piperazine :
    Boc-piperazine (1.0 equiv) reacts with 3,4-dichlorobenzoyl chloride (1.1 equiv) in DCM/DIPEA to form N-Boc-4-(3,4-dichlorobenzoyl)piperazine.

  • Deprotection :
    The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM, yielding 4-(3,4-dichlorobenzoyl)piperazine trifluoroacetate.

  • Cyclization :
    The free amine is treated with ethyl chloroformate (1.1 equiv) in THF, inducing lactam formation. Hydrolysis of the intermediate ethyl carbamate with LiOH in THF/MeOH/H₂O furnishes piperazin-2-one.

Critical Parameters

  • Cyclization Efficiency : Ethyl chloroformate outperforms phosgene analogs in minimizing oligomerization.

  • Purification : Recrystallization from methanol/diethyl ether yields high-purity product (≥95% by HPLC).

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the two primary methods:

Parameter Direct Acylation Sequential Acylation-Cyclization
Overall Yield 45–55%60–70%
Reaction Steps 13
Purification Complexity ModerateHigh
Byproduct Formation Diacylation (10–15%)Oligomers (5–8%)
Scalability Limited (>100 g)Feasible (>1 kg)

Insights

  • The sequential route offers superior yields but demands meticulous intermediate purification.

  • Direct acylation is preferred for small-scale synthesis due to operational simplicity.

Advanced Methodologies and Catalytic Innovations

Recent advances leverage transition-metal catalysis and flow chemistry to enhance efficiency.

Palladium-Catalyzed C–N Coupling

Aryl boronic acids (e.g., 3,4-dichlorophenylboronic acid) react with N-Boc-piperazin-2-one under Miyaura borylation conditions, followed by Suzuki coupling. This method circumvents acyl chloride handling but requires stringent oxygen-free conditions.

Procedure
N-Boc-piperazin-2-one, 3,4-dichlorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) are stirred in dioxane/H₂O (4:1) at 80°C for 12 hours. The product is isolated via extraction and column chromatography.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. For instance, acylation of piperazin-2-one with 3,4-dichlorobenzoyl chloride in a Corning AFR module achieves 90% conversion in 5 minutes at 25°C.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.75–3.82 (m, 4H, piperazine H), 4.12–4.18 (m, 2H, N–CH₂), 7.42–7.55 (m, 3H, aryl H).

  • IR (KBr) : 1685 cm⁻¹ (C=O lactam), 1640 cm⁻¹ (C=O benzoyl).

  • HRMS (ESI+) : m/z calcd for C₁₁H₉Cl₂N₂O₂ [M+H]⁺ 289.9984, found 289.9981.

Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity for clinical-grade batches.

Industrial-Scale Manufacturing Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Solvent Recovery : DCM and THF are distilled and reused, reducing waste.

  • Catalyst Recycling : Pd-based catalysts are recovered via adsorption on activated carbon.

  • Safety Protocols : Rigorous controls mitigate risks associated with acyl chlorides and TFA .

Q & A

Q. Critical Optimization Parameters :

  • pH Control : Maintain pH >9 to ensure efficient acylation .
  • Stoichiometry : Use a slight excess of acyl chloride (1.2–1.5 equiv.) to drive the reaction to completion .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Synthesis Protocol

StepReagents/ConditionsKey ParametersReference
Core ActivationPiperazin-2-one, NaOH, DCMStir at 0°C for 30 min
Acylation3,4-Dichlorobenzoyl chloride, DCMAdd dropwise, stir at 25°C for 12 h
WorkupWater wash, dry over Na₂SO₄Remove solvent under reduced pressure

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperazine protons) and δ 7.2–8.0 ppm (aromatic protons from dichlorobenzoyl group) confirm substitution .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (piperazinone) and ~165 ppm (benzoyl carbonyl) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., 312.999 m/z for C₁₁H₁₀Cl₂N₂O₂) .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C-Cl) .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Answer:
Methodological Approach :

Substituent Variation : Modify the dichlorobenzoyl group (e.g., replace Cl with F or methyl) to assess steric/electronic effects .

Piperazine Ring Modifications : Introduce alkyl or aryl groups at the N-position to alter lipophilicity and receptor binding .

Biological Assays :

  • In Vitro : Radioligand binding assays (e.g., MDM2 antagonism ).
  • In Vivo : Rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. Table 2: SAR Insights from Analogous Compounds

SubstituentBiological ActivityAssay ModelKey FindingReference
3,4-DichloroMDM2 Inhibition (IC₅₀ = 0.15 µM)HeLa cell assayHigh affinity due to Cl’s electron-withdrawing effect
N-Methyl PiperazineReduced CNS PenetrationBBB permeability assayIncreased polarity limits brain uptake

Advanced: What experimental models are appropriate for assessing in vivo efficacy and toxicity?

Answer:

  • Pharmacokinetic Studies :
    • Rodent Models : Measure plasma concentration-time profiles after oral/intravenous administration .
    • Tissue Distribution : Use radiolabeled compounds to track organ accumulation .
  • Toxicity Profiling :
    • Acute Toxicity : Single-dose studies in mice (LD₅₀ determination).
    • Subchronic Toxicity : 28-day repeated dosing with hematological and histopathological analysis .

Q. Key Parameters :

  • Dose Selection : Based on in vitro IC₅₀ values (e.g., 1–10 mg/kg for MDM2 inhibitors) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .

Advanced: How can researchers resolve discrepancies in reported biological activities of analogs?

Answer:

Cross-Validation : Replicate studies using identical assay protocols (e.g., cell lines, incubation times) .

Purity Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Orthogonal Assays : Combine binding assays (e.g., SPR) with functional assays (e.g., luciferase reporter) .

Example : A reported IC₅₀ variation for MDM2 inhibitors may arise from differences in cell permeability or assay sensitivity. Use isogenic cell lines with standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.